2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine
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Overview
Description
2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine is an organic compound with the molecular formula C10H14BrNO2 It is a derivative of phenethylamine, characterized by the presence of a bromine atom and two methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine typically involves multiple steps:
Bromination: The starting material, 4,5-dimethoxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-4,5-dimethoxybenzaldehyde.
Reduction: The brominated aldehyde is then reduced to 3-bromo-4,5-dimethoxybenzyl alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-bromo-4,5-dimethoxybenzaldehyde, while reduction can produce 3-bromo-4,5-dimethoxybenzyl alcohol .
Scientific Research Applications
2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Similar in structure but with different substitution patterns on the benzene ring.
3,4-Dimethoxyphenethylamine: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness
2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14BrNO2 |
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Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-(3-bromo-4,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14BrNO2/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2/h5-6H,3-4,12H2,1-2H3 |
InChI Key |
IDCGMROWYPOYMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCN)Br)OC |
Origin of Product |
United States |
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